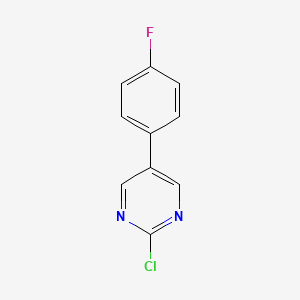
2-Chloro-5-(4-fluorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-fluorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6ClFN2 and its molecular weight is 208.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 2-Chloro-5-(4-fluorophenyl)pyrimidine is in the development of anticancer agents. The compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer treatment .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by suppressing COX-2 activity. Its IC50 values are comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases.
Table 1: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Thymidylate Synthase | Competitive | Not specified |
| COX-2 | Non-competitive | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups and specific substituents on the pyrimidine ring significantly enhance biological activity. The unique steric and electronic effects imparted by the 4-fluorophenyl group contribute to the compound's effectiveness against various targets .
Table 2: Comparative SAR Analysis
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro at position 2, Fluoro at position 5 | Thymidylate synthase inhibitor, anti-inflammatory |
| 2-Chloro-5-(4-methylphenoxy)pyrimidine | Similar structure with different phenoxy group | Similar biological activities |
| 2,4-Dichloro-5-fluoropyrimidine | Two chlorines at positions 2 and 4 | Increased reactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth in various cancer cell lines by targeting thymidylate synthase.
- Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating strong potential for drug development .
Eigenschaften
CAS-Nummer |
75175-39-2 |
|---|---|
Molekularformel |
C10H6ClFN2 |
Molekulargewicht |
208.62 g/mol |
IUPAC-Name |
2-chloro-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H |
InChI-Schlüssel |
BDGWEJZCUUQHLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














